molecular formula C16H11F2NS B4766477 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole

Cat. No.: B4766477
M. Wt: 287.3 g/mol
InChI Key: NXJOFJROHDLVHN-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with difluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluoroaniline with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization with Lawesson’s reagent to form the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluorophenyl or methylphenyl groups, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using reagents like bromine, nitric acid, or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(2-methylphenyl)-1,3-thiazole: Lacks the difluoro substitution, which may affect its chemical reactivity and biological activity.

    4-(2,4-Dichlorophenyl)-2-(2-methylphenyl)-1,3-thiazole: Chlorine atoms instead of fluorine, potentially altering its electronic properties and interactions.

    4-(2,4-Difluorophenyl)-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic characteristics.

Uniqueness

The presence of both difluorophenyl and methylphenyl groups in 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NS/c1-10-4-2-3-5-12(10)16-19-15(9-20-16)13-7-6-11(17)8-14(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJOFJROHDLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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